molecular formula C₁₂H₂₅N₃O₅ B1147085 (2S,2'S,5S)-5-Hydroxy Lysinonorleucine CAS No. 869184-38-3

(2S,2'S,5S)-5-Hydroxy Lysinonorleucine

Cat. No. B1147085
CAS RN: 869184-38-3
M. Wt: 291.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,2’S,5’S)-Lilac aldehyde” is a chemical compound with the molecular formula CHO . It has an average mass of 168.233 Da and a monoisotopic mass of 168.115036 Da . It is also known by other names such as “(2S)-2-[(2S,5S)-5-Methyl-5-vinyltetrahydro-2-furanyl]propanal” in German, English, and French .


Synthesis Analysis

“(2S,2’S,5S,5’S)-2,2’,5,5’-Tetramethyl-1,1’-(o-phenylene)diphospholane”, also known as “(S,S)-Me-DUPHOS” or “(S,S)-Methyl-DUPHOS”, is a chiral ligand that can be used to prepare its rhodium metal complexes, which are used as catalysts in asymmetric hydrogenation reactions .


Molecular Structure Analysis

The molecular structure of “(2S,2’S,5’S)-Lilac aldehyde” has 3 defined stereocentres .


Chemical Reactions Analysis

“(2S,2’S,5S,5’S)-2,2’,5,5’-Tetramethyl-1,1’-(o-phenylene)diphospholane” can be used to prepare its rhodium metal complexes, which are used as catalysts in asymmetric hydrogenation reactions .


Physical And Chemical Properties Analysis

The refractive index of “(2S,2’S,5S,5’S)-2,2’,5,5’-Tetramethyl-1,1’-(o-phenylene)diphospholane” is 1.581 and it has a density of 1.010 g/mL at 25 °C .

properties

CAS RN

869184-38-3

Product Name

(2S,2'S,5S)-5-Hydroxy Lysinonorleucine

Molecular Formula

C₁₂H₂₅N₃O₅

Molecular Weight

291.34

synonyms

(5S)-N6-[(5S)-5-Amino-5-carboxypentyl]-5-hydroxy-L-lysine; 

Origin of Product

United States

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